molecular formula C6H9BrN2O2S2 B2601618 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide CAS No. 2089258-25-1

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide

Cat. No.: B2601618
CAS No.: 2089258-25-1
M. Wt: 285.17
InChI Key: KDWRZBOIGMKGDH-UHFFFAOYSA-N
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Description

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiopyrano-thiazole ring system. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione: Similar structure but with a bromine atom instead of an amino group.

    2-Amino-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole-5,5-dioxide: Similar core structure but different functional groups.

Uniqueness

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is unique due to its specific combination of sulfur and nitrogen atoms within the ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.

  • Molecular Formula : C6_6H9_9BrN2_2O2_2S2_2
  • Molecular Weight : 285.18 g/mol
  • CAS Number : 2089258-25-1

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving different reagents and conditions. Common approaches include:

  • Cyclization Reactions : Utilizing thioketones and amines to form the thiopyrano-thiazole structure.
  • Reflux Conditions : Often performed in solvents like THF or ether to facilitate the reaction between starting materials.

Biological Activity Overview

Research indicates that compounds related to thiopyrano-thiazoles exhibit significant biological activities including antibacterial, antifungal, and antiprotozoal effects. The following sections detail specific biological activities associated with 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole derivatives.

Antimicrobial Activity

A study highlighted the antimicrobial potential of related compounds where minimal inhibitory concentrations (MICs) were determined against various pathogens. For instance:

  • Antibacterial Activity : Compounds exhibited MIC values ranging from 50 to 100 μg/mL against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against common fungal strains with similar MIC values.

Enzyme Inhibition Studies

Recent investigations have focused on the inhibition of key enzymes associated with inflammatory responses and diseases:

  • 5-Lipoxygenase (5-LOX) : Compounds derived from this scaffold have shown promising inhibitory effects on 5-LOX, a target for asthma treatment. One derivative demonstrated an IC50_{50} of approximately 10 μM .
  • Acetylcholinesterase (AChE) : Related thiazole compounds have been evaluated for their ability to inhibit AChE, relevant in Alzheimer’s disease treatment. Some derivatives exhibited IC50_{50} values as low as 2.7 µM .

Case Study 1: Antibacterial Efficacy

In a controlled study, derivatives of 2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole were tested against Staphylococcus aureus and E. coli. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity.

Case Study 2: Anti-inflammatory Potential

A series of compounds were synthesized and tested for their anti-inflammatory properties using in vivo models. The results showed a reduction in inflammatory markers when treated with specific derivatives compared to control groups.

Summary of Research Findings

Biological ActivityCompound/DerivativeIC50/MIC ValuesReference
AntibacterialVarious Derivatives50 - 100 μg/mL
AntifungalVarious DerivativesSimilar MICs
5-LOX InhibitionSelected Derivative~10 μM
AChE InhibitionSelected Derivative~2.7 µM

Properties

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2.BrH/c7-6-8-4-1-2-12(9,10)3-5(4)11-6;/h1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRZBOIGMKGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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